Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate
Description
Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate is a quinazolinone derivative characterized by a 4(3H)-quinazolinone core modified with a methylthioacetate ester group (butyl chain). The butyl ester group in this compound may influence lipophilicity, bioavailability, and binding interactions compared to shorter-chain esters (e.g., methyl or ethyl).
Properties
IUPAC Name |
butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQBGCMLKWLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of quinazolinones, including butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate, exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
Anticancer Activity
This compound has shown promise in anticancer studies. In vitro assays demonstrate its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against a range of bacteria and fungi, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazolinone ring can significantly influence biological activity. For instance, modifications to the thioacetate group or alterations in the quinazolinone structure can enhance potency against specific targets .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several quinazolinone derivatives, including this compound). The results indicated a strong correlation between structural modifications and antioxidant efficacy, with certain derivatives showing up to 70% inhibition of oxidative stress markers in cellular models .
Case Study 2: Anticancer Efficacy
In a recent investigation into anticancer properties, this compound was tested against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Mechanism of Action
The exact mechanism of action of Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors involved in cellular processes. The compound may inhibit specific pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate with structurally related quinazolinone derivatives:
Structural and Functional Differences
Substituent Position and Type: The target compound features a methylthio group at position 2, linked to a butyl ester. This contrasts with analogs like the 3-(3-methoxyphenyl) or 3-allyl derivatives, where substituents at position 3 may enhance interactions with hydrophobic enzyme pockets .
Synthesis Methods :
- Green Chemistry : Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was synthesized using deep eutectic solvents (DES) and microwaves (59% yield), reducing reaction time and environmental impact compared to conventional methods (e.g., DMF reflux for 5–13 hours) .
- Traditional Alkylation : Ethyl and methyl esters (e.g., ) often require prolonged heating (6–13 hours) and toxic solvents (DMF), yielding ≤45% .
Allyl-substituted derivatives (e.g., ) may exhibit unique pharmacokinetic profiles due to their unsaturated side chains.
Spectral Data :
- The methyl ester in showed distinct ¹H NMR peaks for –OCH₃ (δ 3.69 ppm) and methylene (δ 4.01 ppm). The butyl ester would display additional signals for the –OCH₂CH₂CH₂CH₃ group (δ ~4.2–1.3 ppm) .
Key Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis in DES offers higher yields (59%) and shorter reaction times than traditional methods, aligning with green chemistry principles .
- Structure-Activity Relationships (SAR) : Position 3 substituents (e.g., 3-methoxyphenyl) correlate with improved bioactivity, suggesting that modifying the target compound’s position 3 could enhance efficacy .
- Limitations : Data gaps exist for the target compound’s biological activity and precise synthetic details. Further studies should prioritize S-alkylation optimization and in vitro testing.
Biological Activity
Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate is a compound derived from the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves a two-step process:
- Formation of the quinazoline core : The starting materials include anthranilic acid and isothiocyanates, which undergo cyclization to form the quinazoline structure.
- Esterification : The quinazoline derivative is then reacted with butyl acetate in the presence of a suitable catalyst to yield the final compound .
Biological Activity
The biological activities of this compound have been evaluated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of quinazoline displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.01 | 0.02 |
| Enterobacter cloacae | 0.005 | 0.01 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Compounds related to this structure have shown promising results in inhibiting cancer cell lines with GI50 values indicating effective cytotoxicity against various types of cancer cells .
| Cancer Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Antitumor Activity : A study reported that a related compound exhibited broad-spectrum antitumor activity across multiple cancer cell lines, demonstrating selective inhibition and lower toxicity compared to conventional chemotherapeutics .
- Antimicrobial Efficacy : Another research effort highlighted the use of quinazoline derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative therapeutic agents .
Q & A
Q. What are the key synthetic routes for Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate, and what methodological considerations are critical for reproducibility?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2-mercapto-3-substituted quinazolin-4(3H)-one derivatives with alkyl halides (e.g., butyl chloroacetate) under basic conditions. For example:
- Step 1 : React 2-mercapto-3-(substituted)quinazolin-4(3H)-one with potassium carbonate in DMF to deprotonate the thiol group .
- Step 2 : Add butyl chloroacetate and reflux for 5–8 hours to form the thioether linkage .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography. Critical factors : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (reflux ensures complete substitution), and stoichiometric control to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thioether linkage (δ ~3.8–4.2 ppm for SCHCOO) and quinazolinone aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in quinazolinone derivatives) .
- HPLC-Purity Analysis : Ensure ≥95% purity using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling reactions, and what contradictions in reported yields might arise?
Yield optimization requires:
- Solvent Screening : Test DMF, acetonitrile, or THF for improved solubility of intermediates.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .
- Reaction Monitoring : TLC or in-situ IR tracks thiol consumption to prevent over-alkylation. Data contradictions : Yields vary (60–85%) due to competing hydrolysis of chloroacetate esters in humid conditions. Replicate under inert atmospheres (N/Ar) to mitigate .
Q. What strategies address discrepancies in biological activity data for quinazolinone derivatives, such as inconsistent α-glucosidase inhibition results?
- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out regioisomers .
- Assay Standardization : Use uniform enzyme concentrations (e.g., 0.5 U/mL) and controls (e.g., acarbose) across studies .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the quinazolinone ring enhance inhibition) .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in drug discovery contexts?
- Molecular Docking : Simulate binding to α-glucosidase (PDB ID: 2QMJ) to identify key interactions (e.g., hydrogen bonds with Thr614) .
- DFT Calculations : Analyze electron density maps to predict reactive sites for derivatization .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Methodological and Theoretical Frameworks
Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?
- Membrane Separation : Nanofiltration membranes (MWCO: 500 Da) isolate the product from smaller byproducts .
- Preparative HPLC : Use gradient elution (10–90% acetonitrile) with UV detection at 254 nm .
- Countercurrent Chromatography : Resolve stereoisomers using hexane/ethyl acetate/water systems .
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or environmental chemistry)?
- Coordination Chemistry : Test metal-chelation properties with Cu(II) or Fe(III) for catalytic applications .
- Photodegradation Studies : Expose to UV-Vis light and analyze breakdown products via LC-MS to assess environmental persistence .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Alkylation in DMF | 78 | 97 | |
| Phase-transfer catalysis | 85 | 99 |
Table 2 : Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR (400 MHz, DMSO-d6) | δ 8.2 (quinazolinone H), 4.1 (SCH) | |
| XRD Parameters | Space group P2/c, Z = 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
